3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of adamantane, piperidine, and thiazolidine-2,4-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:
Adamantane Derivative Preparation: The adamantane moiety is often introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Piperidine Derivative Formation: The piperidine ring can be synthesized via a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted together.
Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione ring is typically formed through a cyclization reaction involving a thiourea and a dicarbonyl compound.
Final Coupling Reaction: The final step involves coupling the adamantane, piperidine, and thiazolidine-2,4-dione derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazolidine-2,4-dione moiety.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidine-2,4-dione ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, especially on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. The adamantane moiety is known for its antiviral properties, while the thiazolidine-2,4-dione ring is found in several antidiabetic drugs.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. The combination of different functional groups might confer unique pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its rigid adamantane core and versatile functional groups.
Mechanism of Action
The mechanism of action of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The adamantane moiety could enhance membrane permeability, while the thiazolidine-2,4-dione ring might interact with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are antiviral drugs.
Piperidine Derivatives: Compounds such as piperine, found in black pepper, and various piperidine-based pharmaceuticals.
Thiazolidine-2,4-dione Derivatives: Drugs like pioglitazone and rosiglitazone, which are used to treat diabetes.
Uniqueness
The uniqueness of 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione lies in its combination of three distinct moieties, each contributing different properties
Properties
IUPAC Name |
3-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-17(11-20-8-13-5-14(9-20)7-15(6-13)10-20)21-3-1-16(2-4-21)22-18(24)12-26-19(22)25/h13-16H,1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKKKKYSYJZOCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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